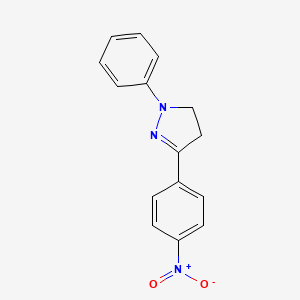![molecular formula C12H22O2Si2 B14737906 [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) CAS No. 5015-83-8](/img/structure/B14737906.png)
[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Phenylenebis(methylene)]bis(dimethylsilanol): is an organosilicon compound with the molecular formula C₁₂H₂₂O₂Si₂ It is characterized by the presence of two dimethylsilanol groups attached to a 1,4-phenylenebis(methylene) backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) typically involves the reaction of 1,4-bis(chloromethyl)benzene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by dimethylsilanol groups. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) can undergo oxidation reactions, where the silanol groups are converted to silanones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The silanol groups can participate in substitution reactions with various electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or THF.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Silanones
Reduction: Silane derivatives
Substitution: New organosilicon compounds with modified functional groups
科学研究应用
Chemistry:
Catalysis: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) is used as a precursor for the synthesis of organosilicon catalysts, which are employed in various organic transformations.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Delivery: Research is being conducted on the use of organosilicon compounds, including [1,4-Phenylenebis(methylene)]bis(dimethylsilanol), as carriers for drug delivery systems due to their biocompatibility and stability.
Biomedical Imaging: The compound is explored for its potential use in biomedical imaging techniques, such as magnetic resonance imaging (MRI), due to its unique chemical properties.
Industry:
Electronics: The compound is used in the fabrication of silicon-based electronic components, including semiconductors and insulators.
Coatings: It is employed in the development of advanced coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism by which [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new organosilicon compounds with diverse functional groups.
相似化合物的比较
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): This compound is similar in structure but has trimethylsilane groups instead of dimethylsilanol groups. It is less reactive due to the absence of hydroxyl groups.
[1,4-Phenylenebis(methylene)]bis(dimethylsilane): This compound lacks the hydroxyl groups present in [1,4-Phenylenebis(methylene)]bis(dimethylsilanol), making it less versatile in chemical reactions.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) is unique due to the presence of silanol groups, which enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and industry. The hydroxyl groups allow for further functionalization, making it a valuable intermediate in the synthesis of more complex organosilicon compounds.
属性
CAS 编号 |
5015-83-8 |
|---|---|
分子式 |
C12H22O2Si2 |
分子量 |
254.47 g/mol |
IUPAC 名称 |
hydroxy-[[4-[[hydroxy(dimethyl)silyl]methyl]phenyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,13)9-11-5-7-12(8-6-11)10-16(3,4)14/h5-8,13-14H,9-10H2,1-4H3 |
InChI 键 |
PXQMJVBDKCIBGC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC1=CC=C(C=C1)C[Si](C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




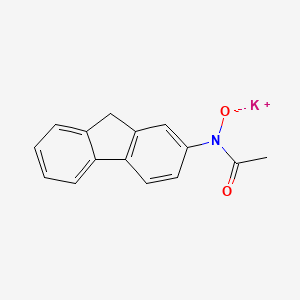
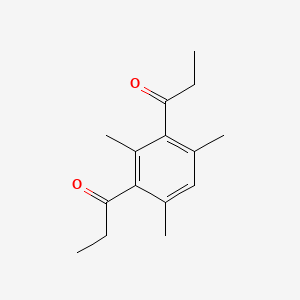


![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

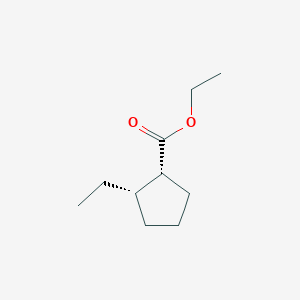
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)
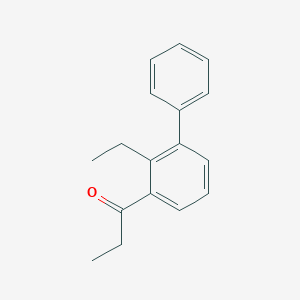

![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
